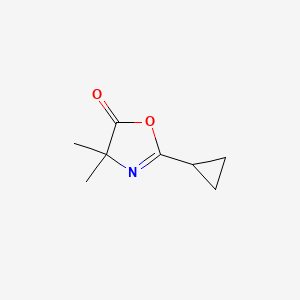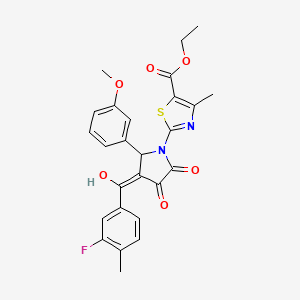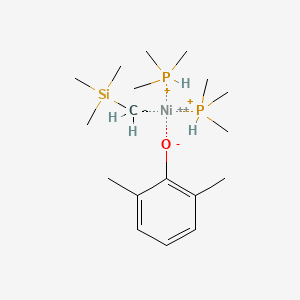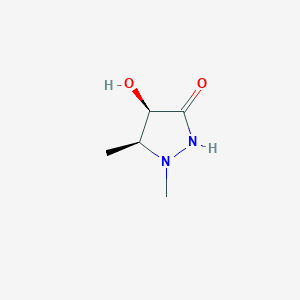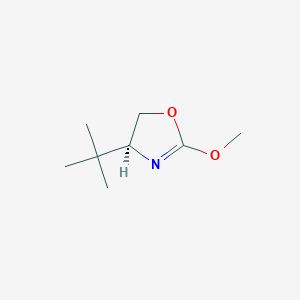
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole typically involves the reaction of tert-butylamine with a suitable oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydrooxazole ring. Common reagents used in this synthesis include tert-butylamine, methanol, and a suitable catalyst such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dihydrooxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dihydrooxazole ring can produce saturated heterocycles .
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetoacetate: A compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl thioacetate: Another compound with a tert-butyl group, used in different chemical reactions and applications.
Uniqueness
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(4S)-4-tert-butyl-2-methoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-5-11-7(9-6)10-4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
JKQNTRDYOBKQNC-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)OC |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


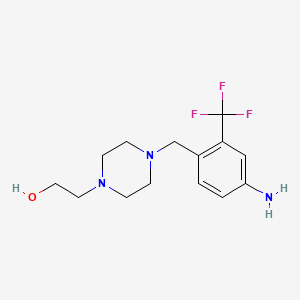
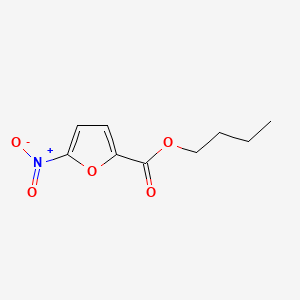
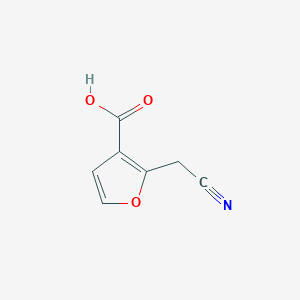
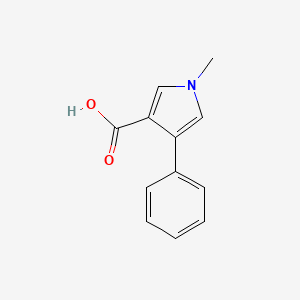
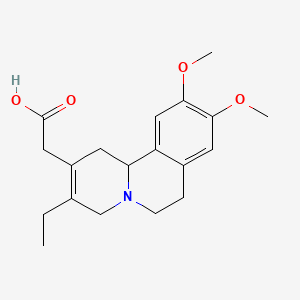
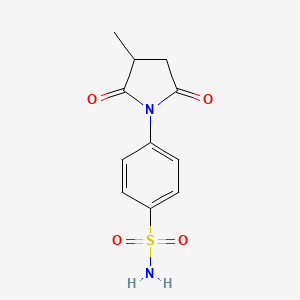
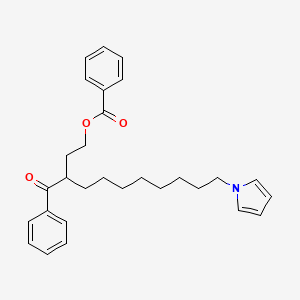
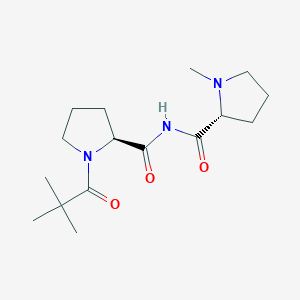
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)

